![molecular formula C11H18N4 B3121845 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine CAS No. 295349-69-8](/img/structure/B3121845.png)
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
“6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is 206.29 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which is not available in the sources I found.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Anticancer Activities
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and its derivatives have been explored for their potential anticancer activities. A study by Demirci and Demirbas (2019) synthesized Mannich bases from a leading compound related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, which showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Histamine Receptor Ligands
Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including a compound structurally similar to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were synthesized as ligands of the histamine H4 receptor and demonstrated potential as anti-inflammatory agents and in pain models (Altenbach et al., 2008).
Anti-Tubercular Evaluation
Vavaiya et al. (2022) investigated nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which include derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were evaluated for their antitubercular activity, with some showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022).
Analgesic Properties
Karczmarzyk and Malinka (2008) characterized analgesic isothiazolopyridines of Mannich base type, including derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, providing insights into their potential as pain-relieving agents (Karczmarzyk & Malinka, 2008).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Lipoxygenase Inhibition
Asghari et al. (2016) synthesized derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in the biosynthesis of proinflammatory mediators. The compounds showed promising inhibition of 15-lipoxygenase (Asghari et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBDKBIRGSSPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.